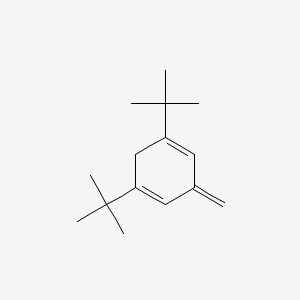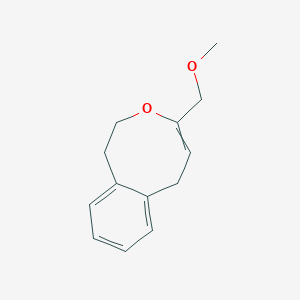![molecular formula C18H25NO5Si B12528328 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol CAS No. 680223-26-1](/img/structure/B12528328.png)
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is a complex organic compound that features both phenyl and silane groups. This compound is notable for its unique structure, which combines aromatic and silane functionalities, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol typically involves a multi-step process. One common method includes the reaction of 3-(trimethoxysilyl)propylamine with 2-bromo-1,4-dihydroxybenzene under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its silane functionality.
作用機序
The mechanism by which 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the silane group can form covalent bonds with other silane-containing compounds. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having hydroxyl groups on the benzene ring but lacks the silane functionality.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positioning.
Hydroquinone (1,4-dihydroxybenzene): Shares the same hydroxyl group positioning but lacks the phenyl and silane groups.
Uniqueness
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is unique due to its combination of aromatic and silane functionalities, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both organic and inorganic characteristics.
特性
CAS番号 |
680223-26-1 |
|---|---|
分子式 |
C18H25NO5Si |
分子量 |
363.5 g/mol |
IUPAC名 |
2-[N-(3-trimethoxysilylpropyl)anilino]benzene-1,4-diol |
InChI |
InChI=1S/C18H25NO5Si/c1-22-25(23-2,24-3)13-7-12-19(15-8-5-4-6-9-15)17-14-16(20)10-11-18(17)21/h4-6,8-11,14,20-21H,7,12-13H2,1-3H3 |
InChIキー |
ITRPIBPVNWSBAI-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCN(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
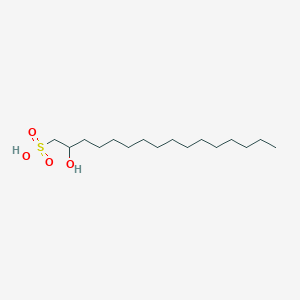
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
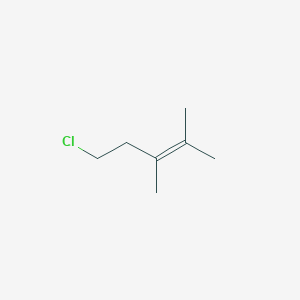
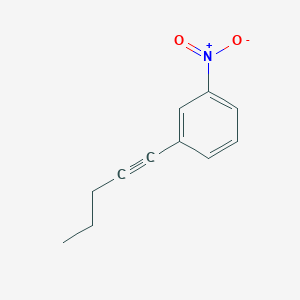


![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
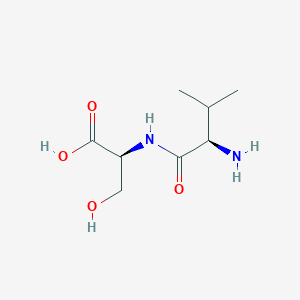
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
